3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile
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Overview
Description
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C14H11NO It is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and a propenenitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile typically involves the reaction of 6-methoxy-2-naphthaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product with high yield. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6-Methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: 3-(6-Methoxynaphthalen-2-yl)prop-2-enamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of dyes, pigments, and other materials requiring naphthalene derivatives.
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The methoxy and nitrile groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: Similar structure but lacks the propenenitrile group.
2-Naphthalenecarbonitrile: Similar structure but lacks the methoxy group.
3-(2-Naphthyl)prop-2-enenitrile: Similar structure but lacks the methoxy group.
Uniqueness
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile is unique due to the presence of both the methoxy and propenenitrile groups, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-7,9-10H,1H3/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOGEUIWDDQIMH-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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